2,4-Dichloro-6-nitrobenzamide chemical properties
2,4-Dichloro-6-nitrobenzamide chemical properties
An In-Depth Technical Guide: Chemical Properties, Synthesis, and Reactivity of 2,4-Dichloro-6-nitrobenzamide
Executive Summary
2,4-Dichloro-6-nitrobenzamide (CAS: 1803726-83-1) is a highly functionalized, sterically congested aromatic building block. Characterized by a 2,6-disubstitution pattern around a primary carboxamide core, it serves as an advanced intermediate in the synthesis of complex pharmaceuticals—most notably diarylquinoline anti-tuberculosis agents (e.g., Bedaquiline analogs) and quinazoline-based kinase inhibitors. This whitepaper details the physicochemical profile, structural nuances, and validated synthetic methodologies required to handle and manipulate this sterically hindered molecule.
Physicochemical Profiling
Understanding the baseline quantitative properties of 2,4-dichloro-6-nitrobenzamide is critical for predicting its solubility, chromatographic behavior, and reactivity.
| Property | Value |
| IUPAC Name | 2,4-Dichloro-6-nitrobenzamide |
| CAS Registry Number | 1803726-83-1 |
| Molecular Formula | C₇H₄Cl₂N₂O₃ |
| Molecular Weight | 235.02 g/mol |
| Topological Polar Surface Area (TPSA) | ~88.9 Ų (Amide + Nitro contributions) |
| Hydrogen Bond Donors | 1 (Primary NH₂ group) |
| Hydrogen Bond Acceptors | 3 (C=O, NO₂) |
| Predicted LogP | 1.8 – 2.2 |
| Appearance | White to pale yellow crystalline powder |
Structural and Electronic Characteristics
The reactivity of 2,4-dichloro-6-nitrobenzamide is dictated by a profound interplay between steric hindrance and electronic withdrawal [1].
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Extreme Steric Hindrance: The presence of a chlorine atom at C2 and a nitro group at C6 forces the C1-carboxamide group out of coplanarity with the benzene ring. This orthogonal twist minimizes orbital overlap between the carbonyl π -system and the aromatic ring, effectively localizing the electrophilicity on the carbonyl carbon while simultaneously shielding it from nucleophilic attack.
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Electronic Effects and SNAr Susceptibility: The ring is highly electron-deficient. Interestingly, the leaving groups (chlorines at C2 and C4) are meta to the strongly electron-withdrawing nitro group (C6), meaning the nitro group provides primarily inductive withdrawal rather than resonance stabilization for a Meisenheimer complex. Instead, Nucleophilic Aromatic Substitution (SNAr) at C2 or C4 is activated by the resonance effect of the ortho/para-directing amide group, supplemented by the massive inductive pull of the entire system.
Synthetic Pathways & Methodologies
Direct amidation of 2,4-dichloro-6-nitrobenzoic acid using standard peptide coupling reagents (e.g., EDC, HATU) typically fails or proceeds with abysmal yields due to the 2,6-steric shielding [2]. To overcome this, the carboxylic acid must be converted into a highly reactive acyl chloride or acyl fluoride intermediate[3].
Synthesis workflow of 2,4-dichloro-6-nitrobenzamide from benzoic acid.
Protocol 1: Synthesis via Acyl Chloride Activation (Self-Validating Workflow)
Causality & Rationale: Thionyl chloride (SOCl₂) alone is often too slow for sterically hindered substrates. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack intermediate in situ, which acts as an aggressive, highly electrophilic chlorinating agent capable of bypassing the steric bulk of the ortho-chloro and ortho-nitro groups [1].
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Activation: Suspend 2,4-dichloro-6-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add SOCl₂ (3.0 eq) and 2-3 drops of anhydrous DMF under an inert atmosphere.
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System Validation: The initial opaque suspension will gradually transition to a clear, homogeneous solution as the polar acid converts to the highly soluble acyl chloride. The cessation of SO₂ and HCl gas evolution serves as a visual indicator of reaction completion.
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Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude acyl chloride.
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System Validation: An aliquot analyzed via IR spectroscopy will show the complete disappearance of the broad O-H stretch (~3000 cm⁻¹) and a distinct shift of the C=O stretch to ~1770 cm⁻¹ (characteristic of an acyl chloride).
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Amidation: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add the solution dropwise to a vigorously stirred aqueous ammonium hydroxide solution (28% w/w, 5.0 eq). Excess ammonia acts as both the nucleophile and the acid scavenger.
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System Validation: Immediate formation of a dense white precipitate (the target amide and NH₄Cl byproduct) occurs upon addition.
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Isolation: Filter the precipitate, wash with saturated NaHCO₃ (to remove unreacted acid), and rinse with cold water.
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System Validation: LC-MS analysis of the isolated solid will display the target mass [M+H]⁺ at m/z 234.9, alongside a classic 9:6:1 isotopic pattern confirming the retention of both chlorine atoms.
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Reactivity & Downstream Applications
The true value of 2,4-dichloro-6-nitrobenzamide lies in its downstream reactivity. The most common transformation is the chemoselective reduction of the nitro group to yield 2-amino-4,6-dichlorobenzamide, a direct precursor for quinazoline-based drug scaffolds.
Downstream reactivity and chemoselective reduction pathways.
Protocol 2: Chemoselective Nitro Reduction
Causality & Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of reductive dechlorination, stripping the chlorine atoms from the aromatic ring. Utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) provides a mild, single-electron transfer reduction pathway that is highly chemoselective for the nitro group, preserving the aryl-chloride bonds [1].
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Reaction Setup: Dissolve 2,4-dichloro-6-nitrobenzamide in an Ethanol/Water mixture (4:1 v/v). Add fine Fe powder (5.0 eq) and NH₄Cl (2.0 eq).
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Heating: Reflux the mixture at 80 °C under vigorous stirring for 2-4 hours.
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System Validation: The reaction mixture will visually transition from a pale yellow solution to a dark brown/rust-colored suspension as Fe(0) is oxidized to insoluble Fe(II)/Fe(III) oxides.
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Workup & Isolation: Filter the hot mixture through a tightly packed pad of Celite to remove the iron oxides. Concentrate the filtrate under reduced pressure.
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System Validation: TLC monitoring (Hexane:EtOAc 1:1) will show the disappearance of the starting material and the emergence of a new, highly polar spot that stains intensely positive (purple/pink) with ninhydrin, confirming the generation of the primary aniline.
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Handling, Stability, and Storage Protocols
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Stability: The compound is highly stable under standard laboratory conditions. Due to the extreme steric shielding provided by the 2,6-substituents, the primary amide is highly resistant to standard hydrolytic conditions; forced hydrolysis to the carboxylic acid requires prolonged reflux in concentrated strong acids (e.g., 6M HCl) or bases.
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Storage: Store in a tightly sealed container at 2-8 °C in a dry, dark environment to prevent slow photolytic degradation of the nitro group.
References
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March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL:[Link]
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The Synthesis of Sterically Hindered Amides Source: Chimia (Swiss Chemical Society) URL:[Link]
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Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates Source: Chemistry - A European Journal URL:[Link]
